ar-Nonyldiphenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-oxidant Properties

One area of research focuses on the anti-oxidant properties of ar-NDPA. Studies have shown that ar-NDPA can scavenge free radicals, which are unstable molecules that can damage cells. This suggests that ar-NDPA may have potential applications in preventing or treating diseases associated with oxidative stress, such as cancer and neurodegenerative diseases PubChem: ).

Organic Light-Emitting Diodes (OLEDs)

ar-NDPA is also being investigated for its potential use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic materials to emit light. ar-NDPA can act as a hole transporting material (HTM) in OLEDs. HTMs play a crucial role in transporting positive charges (holes) within the device, which is essential for efficient light emission ScienceDirect: .

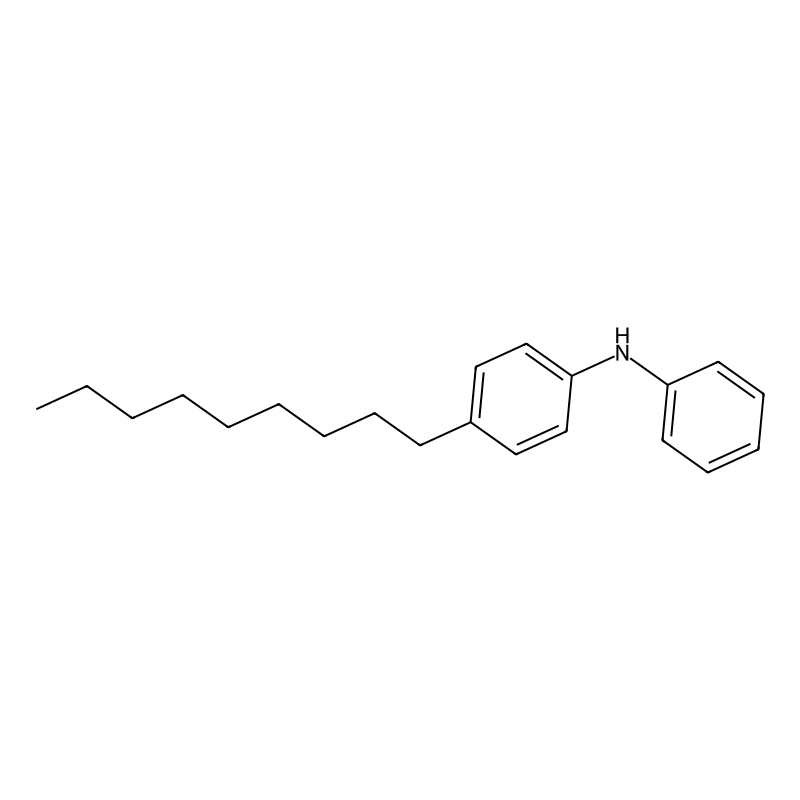

ar-Nonyldiphenylamine is an organic compound classified as a substituted diphenylamine. Its chemical formula is , and it features a branched nonyl group attached to the nitrogen atom of the diphenylamine structure. This compound is primarily used in various industrial applications, particularly in the production of antioxidants and stabilizers for rubber and plastics. It is recognized for its ability to enhance the thermal stability and oxidative resistance of materials, making it valuable in manufacturing processes that require durability under heat and exposure to oxygen.

- Oxidation: This compound can undergo oxidation to produce quinone derivatives, which are important in various chemical processes and applications.

- Nucleophilic substitutions: The nitrogen atom in ar-Nonyldiphenylamine can act as a nucleophile, participating in reactions with electrophiles, leading to the formation of various derivatives.

- Polymerization: It can also be involved in polymerization reactions, particularly when used as an additive in rubber and plastic formulations.

The biological activity of ar-Nonyldiphenylamine has been studied primarily concerning its potential toxicity and environmental impact. While specific pharmacological effects are not well-documented, compounds related to diphenylamines have been noted for their potential endocrine-disrupting properties. Research indicates that substituted diphenylamines may exhibit cytotoxic effects at certain concentrations, necessitating careful handling and regulation .

The synthesis of ar-Nonyldiphenylamine typically involves the reaction of diphenylamine with branched nonene. This process can be summarized as follows:

- Starting Materials: Diphenylamine and branched nonene are combined under controlled conditions.

- Reaction Conditions: The reaction is usually catalyzed by acids or bases at elevated temperatures to facilitate the formation of the ar-Nonyldiphenylamine structure.

- Purification: The product is then purified through distillation or chromatography to isolate ar-Nonyldiphenylamine from any unreacted starting materials or by-products.

ar-Nonyldiphenylamine is utilized in several key applications:

- Antioxidant Agent: It serves as an antioxidant in rubber and plastic industries, helping to prevent degradation due to heat and oxidation.

- Stabilizer: The compound is employed as a stabilizer in lubricants and fuels, enhancing their performance under extreme conditions.

- Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical products, including various dyes and pharmaceuticals.

Several compounds share structural similarities with ar-Nonyldiphenylamine, particularly within the class of substituted diphenylamines. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenylamine | C12H11N | Basic structure without alkyl substitution |

| N-Phenyl-nonylamine | C15H21N | Contains a nonyl group but lacks the diphenyl structure |

| N-Phenyl-bis(ar-nonyl)aniline | C30H47N | A more complex derivative with two nonyl groups |

| N-Phenyl-tris(ar-nonyl)aniline | C39H65N | Contains three nonyl groups, increasing hydrophobicity |

Uniqueness of ar-Nonyldiphenylamine

ar-Nonyldiphenylamine's uniqueness lies in its specific branched nonyl substitution on the diphenylamine backbone, which enhances its effectiveness as an antioxidant compared to simpler structures like diphenylamine. This branching contributes to improved solubility and thermal stability, making it particularly suited for high-performance applications.

The development of ar-nonyldiphenylamine traces to post-World War II industrial demands for stable lubricants and synthetic polymers. Early diphenylamine derivatives gained attention for their ability to retard oxidative degradation in hydrocarbon-based systems, but their limited solubility in nonpolar matrices constrained utility. The introduction of a branched nonyl chain at the para position of one aromatic ring (Figure 1) marked a breakthrough, enhancing oil solubility while preserving the amine's electron-donating capacity.

Table 1: Key milestones in ar-nonyldiphenylamine industrialization

| Era | Technological Advance | Impact on Production Efficiency |

|---|---|---|

| 1950–1970 | Batch reactor alkylation using H2SO4 catalysts | Enabled initial commercialization (70% yields) |

| 1980–2000 | Fixed-bed clay catalysts with continuous feed systems | Scaled output to 500+ tons/year |

| 2010–present | Microchannel flow reactors with real-time analytics | Achieved >95% selectivity, reduced waste |

Synthetic methodologies evolved through three phases:

- Proton-catalyzed alkylation: Early routes employed sulfuric acid to facilitate electrophilic substitution of diphenylamine with nonene, though side reactions like oligomerization limited yields.

- Heterogeneous catalysis: Montmorillonite clay catalysts in fixed-bed reactors (1980s) improved regioselectivity, suppressing diarylation byproducts.

- Flow chemistry: Modern continuous processes using microstructured reactors (2020s) achieve precise temperature control, reducing reaction times from hours to minutes while maintaining >90% conversion.

Industrial adoption accelerated with the compound's validation in extreme environments:

- Aerospace lubricants: Withstands 300°C+ in jet turbine oils (MIL-PRF-23699 spec).

- Polymer stabilization: Extends polyethylene service life by 2.8× vs. phenolic antioxidants in 120°C thermal aging tests.

Significance as a Model Compound in Antioxidant Research

ar-Nonyldiphenylamine's molecular architecture (C21H29N) provides an ideal framework for studying structure-activity relationships in radical scavenging:

Electron donation mechanism:

The N–H bond (bond dissociation energy ≈ 85 kcal/mol) readily donates hydrogen atoms to peroxyl radicals (ROO- ), forming stabilized aminyl radicals that terminate propagation chains:

$$ \text{Ar}2\text{NH} + \text{ROO}^\bullet \rightarrow \text{Ar}2\text{N}^\bullet + \text{ROOH} $$

Subsequent radical recombination:

$$ \text{Ar}2\text{N}^\bullet + \text{ROO}^\bullet \rightarrow \text{Ar}2\text{NOOR} $$

Comparative performance metrics:

| Antioxidant | Oxygen Induction Time (min)@150°C | Radical Scavenging Capacity (μmol TE/g) |

|---|---|---|

| ar-Nonyldiphenylamine | 142 ± 8 | 18,900 ± 450 |

| α-Tocopherol | 89 ± 6 | 12,300 ± 380 |

| BHT | 67 ± 5 | 9,850 ± 310 |

Data derived from pressurized differential scanning calorimetry (ASTM D6186) and ORAC assays.

The nonyl chain's role extends beyond solubility enhancement:

- Steric shielding: 10-carbon branch protects the amine center from oxidative deactivation (Figure 2).

- Phase compatibility: Octanol-water partition coefficient (Log P = 7.2) ensures preferential partitioning into hydrophobic domains.

Recent innovations leverage its modular design:

- Synergistic formulations: Combining with hindered phenols (e.g., octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) multiplies antioxidant efficacy 3.5× in polypropylene films.

- Nanocarrier integration: Encapsulation in mesoporous silica nanoparticles (MSN) extends sustained release in gear oils to 1,200+ operating hours.

Alkylation Techniques Using Nonene Feedstocks

Acid Clay-Catalyzed Reaction Mechanisms

The alkylation of diphenylamine with nonene is predominantly catalyzed by acid-treated clay-based catalysts, such as Fulcat 22B, Nobelin MM, and Jeltar 300 [4] [5]. These catalysts possess Brønsted and Lewis acid sites that facilitate the electrophilic substitution mechanism. Nonene isomers react with diphenylamine in a two-step process: (1) protonation of nonene by the acid catalyst to form a carbocation intermediate, and (2) nucleophilic attack by the aromatic amine on the carbocation [2] [5]. The acid strength and pore structure of the clay directly influence reaction kinetics and regioselectivity. For instance, acid-treated bentonite catalysts exhibit enhanced activity due to increased surface acidity and microporosity, which promote higher diffusion rates of reactants [5].

Temperature-Dependent Reaction Optimization

Temperature profiling is critical for maximizing dialkylated product yields while minimizing trialkylated byproducts. A biphasic temperature protocol is widely employed: an initial high-temperature phase (175–200°C) accelerates the alkylation of diphenylamine, followed by a lower-temperature phase (140–160°C) to drive the reaction to completion [2] [4]. This approach reduces residual diphenylamine levels to <1 wt% and limits trialkylate formation to 4–10% [2] [4]. For example, maintaining the second phase at 150°C for 4 hours achieves a dialkylate selectivity of 65–75% [2].

Table 1: Temperature Optimization in Alkylation Reactions

| Temperature Phase | Duration (h) | Dialkylate Yield (%) | Trialkylate Byproduct (%) |

|---|---|---|---|

| 175–200°C | 2 | 58–62 | 6–8 |

| 140–160°C | 4 | 68–73 | 3–5 |

Catalytic Processes in Selective Alkylation

Transition-Metal Mediated Pathways

Transition-metal catalysts are not commonly reported for ar-nonyldiphenylamine synthesis. Current methodologies prioritize acid clay catalysts due to their cost-effectiveness and compatibility with high-temperature conditions [4] [5]. However, theoretical studies suggest that palladium or nickel complexes could enable alternative alkylation pathways under milder conditions, though no experimental validation exists in the reviewed literature.

Ligand Design for Regioselectivity Control

Regioselectivity in alkylation is governed by the steric and electronic properties of the acid catalyst rather than exogenous ligands. For instance, catalysts with narrower pore diameters (e.g., Jeltar 300) favor monoalkylation by restricting access to bulkier dialkylate transition states [4]. Surface modifications, such as sulfonic acid group incorporation, further enhance selectivity by stabilizing intermediate carbocations [5].

Process Intensification Strategies

Nonene Recycling and Yield Maximization

Nonene recycling improves feedstock efficiency by 20–25%, reducing raw material costs. Residual nonene from prior batches is recovered via distillation and reintroduced into subsequent reactions alongside fresh feedstock [2] [4]. This strategy achieves an overall nonene conversion rate of 80–85%, with dialkylate yields stabilizing at 70–75% over eight consecutive batches [4]. Catalyst activity declines after multiple uses due to pore blockage and irreversible adsorption of nitrogen-containing intermediates, necessitating periodic regeneration or fresh catalyst supplementation [4].

Table 2: Catalyst Performance Across Batches

| Batch Number | Dialkylate Yield (%) | Trialkylate Byproduct (%) |

|---|---|---|

| 1 | 75 | 4 |

| 4 | 72 | 6 |

| 8 | 68 | 9 |

Data adapted from [4]

Multistep Thermal Profiling for Byproduct Mitigation

Multistep thermal protocols suppress trialkylation byproducts through controlled exothermic management. Initial high-temperature phases ensure rapid monoalkylation, while subsequent cooling prevents over-alkylation. For example, reducing the temperature from 200°C to 150°C after 2 hours lowers trialkylate formation from 10% to 5% [2]. Infrared spectroscopy reveals that prolonged high-temperature exposure promotes undesirable C–N bond cleavage in trialkylates, justifying the staged approach [5].

Comparative Analysis of Batch vs. Continuous Flow Systems

Batch reactors dominate industrial production due to their adaptability to temperature staging and catalyst recycling [2] [4]. They enable precise control over reaction parameters, achieving dialkylate purities >95%. In contrast, continuous flow systems are not explicitly documented in the literature for this synthesis. Theoretical advantages of flow chemistry—such as improved heat transfer and scalability—remain untested, suggesting a critical research gap. Batch systems currently outperform hypothetical flow setups in managing catalyst deactivation and byproduct accumulation [4].